(S)-Ethyl 3-isothiocyanato-3-(o-tolyl)propanoate
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Overview
Description
Ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate typically involves the reaction of ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Hydrolysis: In the presence of water and a catalyst, the isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, and the reaction is typically carried out at room temperature.
Hydrolysis: Acidic or basic conditions can be used to catalyze the hydrolysis reaction.
Addition Reactions: Reagents such as alcohols and thiols can be used under mild conditions.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Addition Products: Formed from addition reactions with alcohols or thiols.
Scientific Research Applications
Ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form stable derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The molecular targets and pathways involved include:
Protein Modification: The isothiocyanate group can react with amino groups in proteins, leading to changes in protein function.
Enzyme Inhibition: By modifying the active sites of enzymes, the compound can inhibit enzyme activity, which may contribute to its biological effects.
Comparison with Similar Compounds
Ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate: The precursor in the synthesis of the isothiocyanate compound.
Ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate: A similar compound with an isocyanate group instead of an isothiocyanate group.
Methyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate: A similar compound with a methyl ester group instead of an ethyl ester group.
Properties
Molecular Formula |
C13H15NO2S |
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Molecular Weight |
249.33 g/mol |
IUPAC Name |
ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C13H15NO2S/c1-3-16-13(15)8-12(14-9-17)11-7-5-4-6-10(11)2/h4-7,12H,3,8H2,1-2H3/t12-/m0/s1 |
InChI Key |
KOAOVBSPHYDCIC-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC=C1C)N=C=S |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1C)N=C=S |
Origin of Product |
United States |
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